N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of amines It features a benzene ring substituted with an ethenyl group and a diamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of 2-ethenylbenzyl chloride with ethane-1,2-diamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of N1-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of N1-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cell membrane receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N~1~-[(2-Methylphenyl)methyl]ethane-1,2-diamine: Similar structure but with a methyl group instead of an ethenyl group.
N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine: Contains additional methyl groups on the benzene ring.
N,N’-Dimethylethylenediamine: Features two methyl groups on the nitrogen atoms.
Uniqueness
N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
CAS No. |
59990-97-5 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-2-10-5-3-4-6-11(10)9-13-8-7-12/h2-6,13H,1,7-9,12H2 |
InChI Key |
PCMKLHNWQMJSFS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CNCCN |
Origin of Product |
United States |
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